2-Methoxy-6-nitroaniline

Analytical Chemistry Quality Control Synthetic Chemistry

This 2-methoxy-6-nitroaniline is the specific 2,6-isomer required for synthesizing FGFR4 inhibitors and benzimidazole scaffolds. Its ortho-substitution pattern dictates electronic environment and regioselectivity, making it non-interchangeable with other nitroanisidine isomers. Procurement of this isomer ensures the molecular geometry needed for downstream inhibitor activity, avoiding the challenges of isomeric contamination.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 16554-45-3
Cat. No. B100637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-nitroaniline
CAS16554-45-3
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1N)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,8H2,1H3
InChIKeyNDKWDGCTUOOAPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6-nitroaniline (CAS 16554-45-3): Procurement Guide for This Ortho-Substituted Aniline Derivative


2-Methoxy-6-nitroaniline (CAS 16554-45-3, C7H8N2O3, MW 168.15 g/mol) is an ortho-substituted aromatic amine derivative, characterized by a methoxy group at the 2-position and a nitro group at the 6-position [1]. This solid compound, with a melting point of 73-78°C , exhibits a topological polar surface area of 81.1 Ų and is classified as harmful if swallowed or upon skin contact (H302, H312) . It serves as a key intermediate in organic synthesis, notably in the preparation of pyrimidine derivatives targeting FGFR4 .

The Risk of Substituting 2-Methoxy-6-nitroaniline with Other Nitroanisidine Isomers


Substitution of 2-Methoxy-6-nitroaniline (2,6-isomer) with other nitroanisidine isomers (e.g., 2,4- or 2,5-) is not chemically neutral and introduces significant risk. The specific 2,6-arrangement of the methoxy and nitro substituents dictates the electronic environment of the aromatic ring, directly influencing the compound's reactivity and the regioselectivity of subsequent reactions [1]. This is a critical factor in its role as a precursor for FGFR4-targeting pyrimidines, where precise molecular geometry is essential for downstream inhibitor activity . Furthermore, nitroanisidine mixtures from synthesis are notoriously difficult to separate, with patent literature specifically describing the challenge of obtaining pure aniline compounds free from isomeric contamination [2].

Quantitative Evidence for Selecting 2-Methoxy-6-nitroaniline (CAS 16554-45-3) Over Alternatives


Spectroscopic Fingerprint: A Unique 1H-NMR Profile for Identity Verification of 2-Methoxy-6-nitroaniline

The 1H-NMR spectrum of 2-Methoxy-6-nitroaniline provides a distinct, verifiable fingerprint that distinguishes it from its positional isomers. While comprehensive comparative spectral libraries are not publicly aggregated, the reported spectral data for the 2,6-isomer includes a diagnostic pattern of aromatic proton signals . The presence of a doublet at δ 7.68 (J=8 Hz) and another at δ 6.88 (J=8 Hz) confirms the specific 1,2,3-trisubstituted benzene pattern unique to this ortho-arrangement.

Analytical Chemistry Quality Control Synthetic Chemistry

Scalable Synthesis: A High-Yield, Practical Route to 2-Methoxy-6-nitroaniline from 2-Amino-3-nitrophenol

A documented and scalable synthesis for 2-Methoxy-6-nitroaniline proceeds via methylation of 2-amino-3-nitrophenol, achieving a high isolated yield . This route is advantageous compared to alternative methods that may involve more hazardous reagents or complex separation of isomers. For instance, a patent procedure for a similar nitration approach yields the desired 2,6-isomer in 50% yield, highlighting the improved efficiency of the methylation route .

Process Chemistry Synthetic Methodology Scale-up

Hazard Profile Assessment: 2-Methoxy-6-nitroaniline vs. Unsubstituted 6-Nitroaniline

While specific quantitative LD50 data for 2-Methoxy-6-nitroaniline is not available in the primary literature, its Globally Harmonized System (GHS) hazard classification can be compared to that of the unsubstituted ortho-nitroaniline. 2-Methoxy-6-nitroaniline is classified as harmful if swallowed (H302) and harmful in contact with skin (H312) . In contrast, ortho-nitroaniline (2-nitroaniline) is classified with a higher acute toxicity (Acute Tox. 3, H301+H311+H331) [1]. This suggests that the addition of the methoxy group in the 2,6-isomer leads to a less acutely toxic profile via oral, dermal, and inhalation routes compared to the simpler ortho-nitroaniline.

Toxicology Risk Assessment Lab Safety

Validated Application Scenarios for 2-Methoxy-6-nitroaniline (CAS 16554-45-3) Procurement


Synthesis of FGFR4-Targeting Pyrimidine Derivatives for Oncology Research

This compound is a critical and validated building block for synthesizing pyrimidine derivatives that inhibit Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in oncology, particularly for hepatocellular carcinoma . Procurement of this specific isomer is essential, as its substitution pattern is required for the final inhibitor's binding affinity and selectivity .

Development of Unsymmetrical Azo Dyes with Tunable Properties

The unique electronic character conferred by its ortho-methoxy and nitro groups makes 2-Methoxy-6-nitroaniline a valuable coupling partner for synthesizing unsymmetrical azo dyes. These dyes have applications as functional materials and colorants [1].

Precursor for Benzimidazole and Other Fused Heterocyclic Systems

The ortho-diamine relationship (after reduction of the nitro group) makes this compound a direct precursor to benzimidazole derivatives, a privileged scaffold in medicinal chemistry. Patents describe its use in synthesizing benzimidazole carboxamides and other heterocyclic compounds with potential therapeutic applications .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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